molecular formula C11H9ClN2O2 B6285893 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111108-41-8

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6285893
CAS RN: 1111108-41-8
M. Wt: 236.65 g/mol
InChI Key: RJMKOZFUYSUAGN-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine, 95% (5-CMP-2-OH-95%) is an organic compound derived from pyrimidine. It is a white crystalline solid with a melting point of 111-112 °C. 5-CMP-2-OH-95% is used as a building block in organic synthesis and is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. The compound is also used in the manufacture of dyes, coatings, and other industrial products.

Mechanism of Action

Target of Action

The primary target of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

This interaction can influence various cellular processes, potentially altering cell behavior .

Biochemical Pathways

The compound is involved in modulating the expression of genes associated with redox homeostasis . It is also known to deplete intracellular thiols at acidic pH, which can disrupt redox homeostasis . This disruption can affect various biochemical pathways and their downstream effects.

Pharmacokinetics

These properties play a significant role in determining the compound’s bioavailability .

Result of Action

The compound’s action results in molecular and cellular effects, primarily through its impact on redox homeostasis. By depleting free thiols at acidic pH, it can induce oxidative stress, potentially leading to cell death . This mechanism may be particularly effective against certain types of cells, such as Mycobacterium tuberculosis, which has restricted redox homeostasis and sensitivity to thiol-oxidative stress at acidic pH .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine. For instance, the compound’s activity is known to be pH-dependent, with increased efficacy at acidic pH . This property could be particularly relevant in certain environments, such as the acidic phagosomes of macrophages, where Mycobacterium tuberculosis resides .

Advantages and Limitations for Lab Experiments

The advantages of using 5-CMP-2-OH-95% in laboratory experiments include its high yield, low cost, and ease of use. The compound is also non-toxic and has no known adverse effects. The main limitation of using the compound is that it is not suitable for use in biological systems due to its lack of biological activity.

Future Directions

Future research on 5-CMP-2-OH-95% could focus on its use as a building block in the synthesis of novel drugs or agrochemicals. The compound could also be used as a starting material for the synthesis of dyes, coatings, and other industrial products. Additionally, further research could be conducted on its mechanism of action and its potential applications in biological systems.

Synthesis Methods

5-CMP-2-OH-95% can be synthesized by reacting 3-chloro-4-methoxyphenol with 2-hydroxy-5-methylpyrimidine in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90 °C and the yield is typically 95%. The reaction can be monitored by thin layer chromatography (TLC).

Scientific Research Applications

5-CMP-2-OH-95% is used in scientific research as a tool for the synthesis of biologically active compounds. The compound is used in the synthesis of drugs, agrochemicals, and other compounds used in medicine and agriculture. It is also used in the synthesis of dyes, coatings, and other industrial products.

properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-3-2-7(4-9(10)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMKOZFUYSUAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680854
Record name 5-(3-Chloro-4-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111108-41-8
Record name 5-(3-Chloro-4-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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